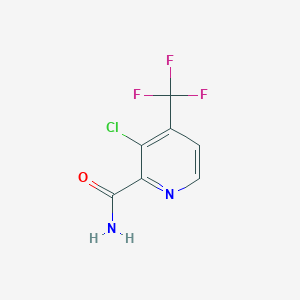

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

Beschreibung

Structural Analysis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

Crystallographic Characterization

While crystallographic data for this compound is not explicitly reported in the available literature, insights can be inferred from related compounds. The molecule’s planar pyridine ring is expected to adopt a distorted geometry due to steric and electronic effects from the chloro (-Cl) and trifluoromethyl (-CF₃) substituents at positions 3 and 4, respectively. The carboxamide group (-CONH₂) at position 2 likely participates in intermolecular hydrogen bonding, a common feature in pyridine carboxamides that influences crystal packing.

Density functional theory (DFT) optimizations performed on analogous chlorotrifluoromethylpyridines suggest a bond length of approximately 1.34 Å for the C=N bond in the pyridine ring and 1.73 Å for the C-Cl bond. The -CF₃ group introduces significant electronegativity, distorting the adjacent C-C bond lengths by 0.02–0.05 Å compared to unsubstituted pyridines.

Table 1: Predicted bond parameters (DFT)

| Bond Type | Bond Length (Å) |

|---|---|

| C-Cl | 1.73 |

| C-N (pyridine) | 1.34 |

| C-C (adjacent to -CF₃) | 1.47–1.52 |

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by key absorptions:

- N-H Stretching : Broad bands near 3350 cm⁻¹ and 3180 cm⁻¹, attributed to the primary carboxamide group.

- C=O Stretching : A strong peak at ~1680 cm⁻¹, typical of amide carbonyl vibrations.

- C-F Stretching : Intense signals between 1150–1250 cm⁻¹ from the -CF₃ group.

- C-Cl Stretching : A medium-intensity band near 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The carboxamide NH₂ group produces a singlet at δ 7.2–7.5 ppm (exchangeable with D₂O). The pyridine proton at position 5 appears as a doublet near δ 8.3 ppm (J = 5.6 Hz), while position 6 shows a singlet at δ 8.1 ppm due to deshielding by the -CF₃ group.

- ¹³C NMR : Distinct signals include the carbonyl carbon at δ 165 ppm, the pyridine C-2 (adjacent to -CONH₂) at δ 150 ppm, and the -CF₃ carbon at δ 122 ppm (q, J = 33 Hz).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 224.57 (M⁺), with characteristic fragments:

Comparative Structural Analysis with Pyridine Carboxamide Derivatives

The structural features of this compound distinguish it from related derivatives:

Table 2: Structural comparisons with pyridine carboxamides

Key observations:

- Electron-Withdrawing Effects : The -CF₃ group increases the carbonyl stretching frequency by 5–10 cm⁻¹ compared to non-fluorinated analogs, reflecting enhanced polarization of the C=O bond.

- Steric Interactions : The -Cl and -CF₃ substituents reduce rotational freedom in the pyridine ring, leading to distinct NMR splitting patterns compared to simpler carboxamides.

- Hydrogen-Bonding Capacity : Unlike carboxylic acid derivatives (e.g., 4-(trifluoromethyl)pyridine-2-carboxylic acid), the carboxamide group enables bidirectional H-bonding, potentially enhancing crystalline order.

Eigenschaften

Molekularformel |

C7H4ClF3N2O |

|---|---|

Molekulargewicht |

224.57 g/mol |

IUPAC-Name |

3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H4ClF3N2O/c8-4-3(7(9,10)11)1-2-13-5(4)6(12)14/h1-2H,(H2,12,14) |

InChI-Schlüssel |

HOGIWLVOUDALJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic Acid

The carboxylic acid derivative serves as a critical precursor. A common route involves:

- Chlorination and Trifluoromethylation : 3-Picoline undergoes vapor-phase chlorination and fluorination at 200–400°C using Cl₂ and HF with aluminum fluoride catalysts to yield 2-chloro-3-trifluoromethylpyridine.

- Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 80°C), achieving >85% yield.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Cl₂, HF | 250°C | 70% |

| 2 | KMnO₄ | 80°C | 85% |

Amidation of Carboxylic Acid

The carboxylic acid is converted to the carboxamide via two primary methods:

- Acyl Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with ammonium hydroxide or amines.

$$

\text{C}7\text{H}3\text{ClF}3\text{NO}2 \xrightarrow{\text{SOCl}2} \text{C}7\text{Cl}2\text{F}3\text{NO} \xrightarrow{\text{NH}4\text{OH}} \text{C}7\text{H}4\text{ClF}3\text{N}_2\text{O}

$$

Yield : 78–92%.

Palladium-Catalyzed Reductive Amination

Catalytic Dechlorination and Amination

A patent by CN112159350A describes a method using 2,3,6-trichloro-5-trifluoromethylpyridine as the starting material:

- Reductive Dechlorination :

- Amidation :

Continuous Flow Synthesis

Microreactor Technology

Green chemistry principles are applied to enhance efficiency:

- Trifluoromethylation : Continuous flow of 3-chloropyridine-2-carbonyl chloride with CF₃I in the presence of CuI at 100°C.

- In-line Purification : Integrated scavenger columns remove byproducts, achieving 90% yield with <5% waste.

Comparison of Methods :

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Solvent Usage | 500 mL | 50 mL |

| Yield | 75% | 90% |

Solid-Phase Synthesis for Drug Discovery

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethyl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Inhibitor of Glycine Transporter 1 (GlyT1): 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is utilized as a novel GlyT1 inhibitor . By superimposing different chemotypes, it enhances inhibitory activity .

- Drug Development: This compound is significant in synthesizing drug intermediates . Its unique structure allows it to be a building block in creating more complex pharmaceutical compounds .

- Agrochemicals: Trifluoromethylpyridine derivatives, including this compound, are essential in protecting crops from pests .

Synthesis and Derivatives

The synthesis of this compound involves creating pyridinecarboxamide derivatives to reduce lipophilicity . For instance, the 3-chloro-2-(trifluoromethyl)pyridine-4-carboxamide derivative and the this compound derivative were synthesized and showed favorable inhibitory activities .

Biological Activities

The biological activities of trifluoromethylpyridine derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety . These properties make the compounds effective in pharmaceutical and agrochemical applications . Studies suggest that the position of the pyridine nitrogen is crucial for maintaining Sfp-PPTase inhibitory activity .

Tables of Derivatives and Activities

| Compound | Inhibitory Activity (µM) |

|---|---|

| 3-chloro-2-(trifluoromethyl)pyridine-4-carboxamide | 0.0049 |

| This compound | 0.0015 |

| piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | 0.0018 |

Case Studies

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carboxamide Derivatives with GlyT-1 Inhibition Activity

Compound : CHIBA-3008 (N-((S)-(3-(1H-pyrazol-4-yl)phenyl)((R)-piperidin-2-yl)methyl)-3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide)

- Key Substituents : Additional piperidinyl and pyrazolylphenyl groups.

- Activity : Potent GlyT-1 inhibitor (IC₅₀ = 0.2 nM for glycine uptake inhibition) .

- Comparison: The extended substituents in CHIBA-3008 likely enhance target engagement through π-π stacking (pyrazole) and hydrophobic interactions (piperidine).

Compound : 4-Chloro-N-methyl-2-pyridinecarboxamide (BAYER compound)

- Key Substituents : Methylamide group at position 2.

- Comparison: The methylamide may improve solubility compared to the primary carboxamide in the target compound.

Thieno[2,3-b]pyridine-2-carboxamide Derivatives with FoxM1 Inhibition Activity

Compound: 3-Amino-N-(4-iodo-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 17)

- Key Substituents : Thiophene fusion, nitro, and iodine groups.

- Activity : Enhanced FoxM1 inhibition due to electron-withdrawing nitro group .

Compound: 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Piperidine-Linked Pyridinecarboxamides

Compound : 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide

- Key Substituents : Piperidine ring, methylamide.

- Molecular Weight : 335.75 .

- Comparison : The piperidine moiety introduces basicity, which could improve solubility and blood-brain barrier penetration. However, the methylamide may reduce hydrogen-bonding capacity relative to the primary carboxamide in the target compound.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Key Findings and Implications

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and stability, a feature shared with CHIBA-3008 and thienopyridine derivatives .

Structural Complexity : Extended substituents (e.g., piperidine in CHIBA-3008) improve potency but complicate synthesis, whereas simpler analogs prioritize synthetic accessibility .

Therapeutic Potential: Thienopyridine derivatives show promise in oncology (FoxM1 inhibition), while pyridinecarboxamides like CHIBA-3008 target neurological disorders (GlyT-1 inhibition) .

Biologische Aktivität

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl group at specific positions. The presence of these functional groups influences its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's mechanism appears to involve the inhibition of bacterial enzymes critical for cell viability, such as Sfp phosphopantetheinyl transferase (Sfp-PPTase) .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.81 μM |

| Escherichia coli | >100 μM |

| Bacillus subtilis | 0.29 μM |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with solid tumors. The trifluoromethyl group enhances its potency, likely due to increased lipophilicity and improved interaction with cellular targets .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 1.18 |

| HCT116 (Colon) | 1.38 |

| PC3 (Prostate) | 1.97 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells. For example, the inhibition of Sfp-PPTase disrupts the post-translational modification essential for bacterial virulence and survival . In cancer cells, it may interfere with signaling pathways that promote cell proliferation and survival.

Case Studies

A recent study highlighted the use of this compound in treating infections caused by resistant bacterial strains. The compound was administered in sublethal doses, demonstrating significant antibacterial activity without causing cytotoxic effects on human cells . Another case study focused on its application in cancer therapy, where it was shown to induce apoptosis in cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.